molecular formula C14H21NO3 B14959504 3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide

3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B14959504
M. Wt: 251.32 g/mol
InChI Key: PZUHDGHOKMGNGX-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of two methoxy groups attached to the benzene ring and an N-(2-methylbutan-2-yl) substituent on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the N-(2-methylbutan-2-yl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)10-7-8-11(17-4)12(9-10)18-5/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

PZUHDGHOKMGNGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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